

# Technical Guide: N-Boc-N-deshydroxyethyl Dasatinib-d8 (CAS: 1263379-04-9)

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## Compound of Interest

Compound Name: *N-Boc-N-deshydroxyethyl Dasatinib-d8*  
Cat. No.: *B564829*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**N-Boc-N-deshydroxyethyl Dasatinib-d8** is a stable isotope-labeled internal standard for N-deshydroxyethyl Dasatinib, a significant metabolite of the tyrosine kinase inhibitor Dasatinib.[1] Dasatinib is a potent oral drug used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[2][3] The core mechanism of Dasatinib involves the inhibition of BCR-ABL kinase and the SRC family of kinases, which are crucial for the proliferation of cancer cells.[4][5]

This technical guide provides an in-depth overview of **N-Boc-N-deshydroxyethyl Dasatinib-d8**, including its chemical properties, proposed synthesis, and its application as an internal standard in bioanalytical methods. The use of deuterated standards is critical for achieving high accuracy and precision in quantitative mass spectrometry-based assays by compensating for variability in sample preparation and instrument response.

## Chemical and Physical Properties

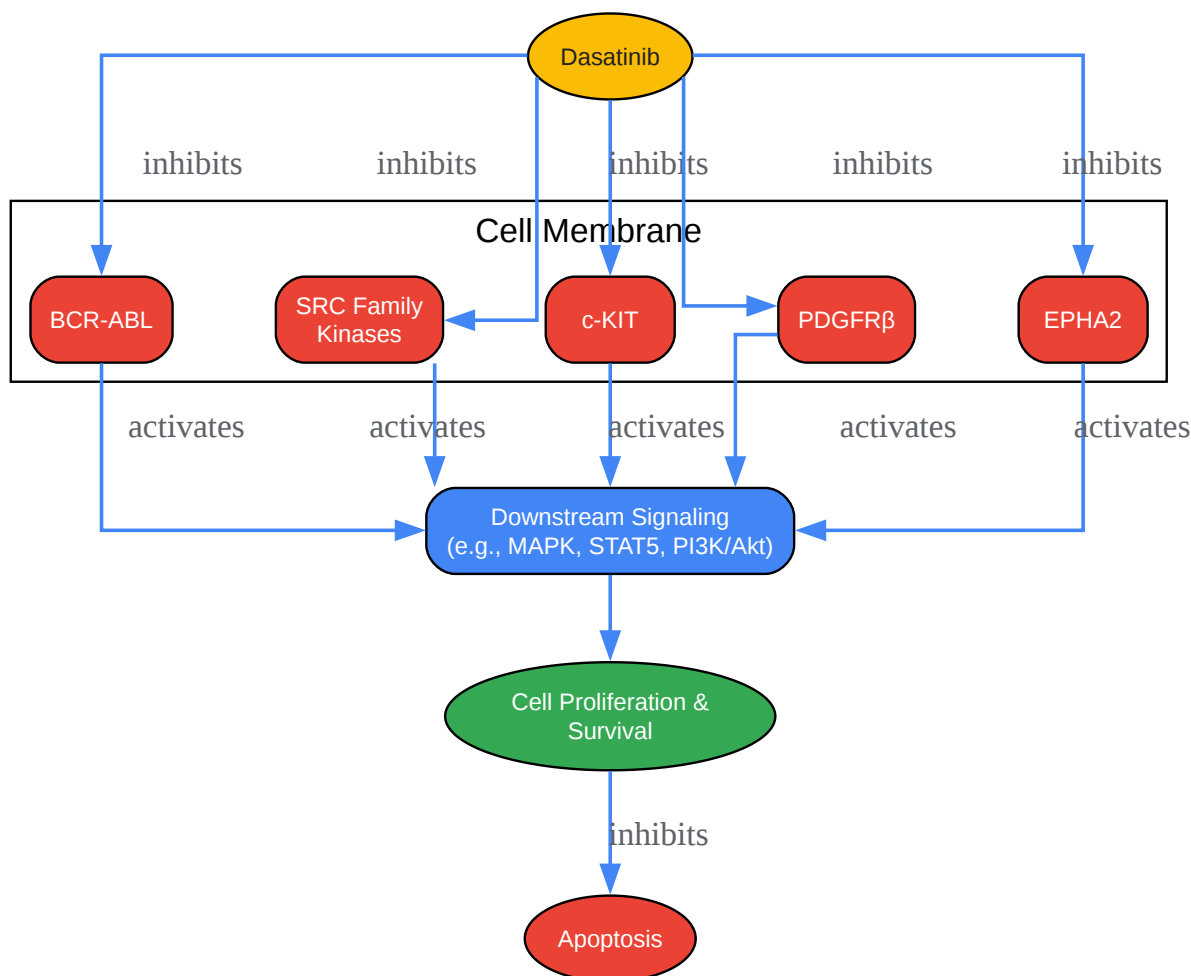
**N-Boc-N-deshydroxyethyl Dasatinib-d8** is a deuterated analog of a protected form of the N-deshydroxyethyl metabolite of Dasatinib. The tert-butyloxycarbonyl (Boc) protecting group is often utilized during chemical synthesis.

Property	Value	Reference
CAS Number	1263379-04-9	[3][6]
Molecular Formula	C <sub>25</sub> H <sub>22</sub> D <sub>8</sub> ClN <sub>7</sub> O <sub>3</sub> S	[3][6]
Molecular Weight	552.1 g/mol	[3][6]
Chemical Name	Tert-butyl 4-(6-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate-2,2,3,3,5,5,6,6-d <sub>8</sub>	[6]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and Methanol	
Purity (as per CoA)	≥98%	
Isotopic Enrichment	≥99% Deuterium	

Note: Appearance, Solubility, Purity, and Isotopic Enrichment are typical values. Please refer to the Certificate of Analysis for lot-specific data.

## Mechanism of Action of Parent Compound (Dasatinib)

Dasatinib primarily functions by inhibiting multiple tyrosine kinases.[4][5][7] At nanomolar concentrations, it targets the BCR-ABL fusion protein, which is characteristic of CML and Ph+ ALL.[2][4] Unlike its predecessor imatinib, dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, making it effective against many imatinib-resistant mutations.[7] Additionally, Dasatinib inhibits SRC family kinases (including SRC, LCK, YES, and FYN), c-KIT, EPHA2, and PDGFRβ, contributing to its broad anti-cancer activity.[4][5] The inhibition of these signaling pathways ultimately leads to the induction of apoptosis and the suppression of tumor cell proliferation.[2]

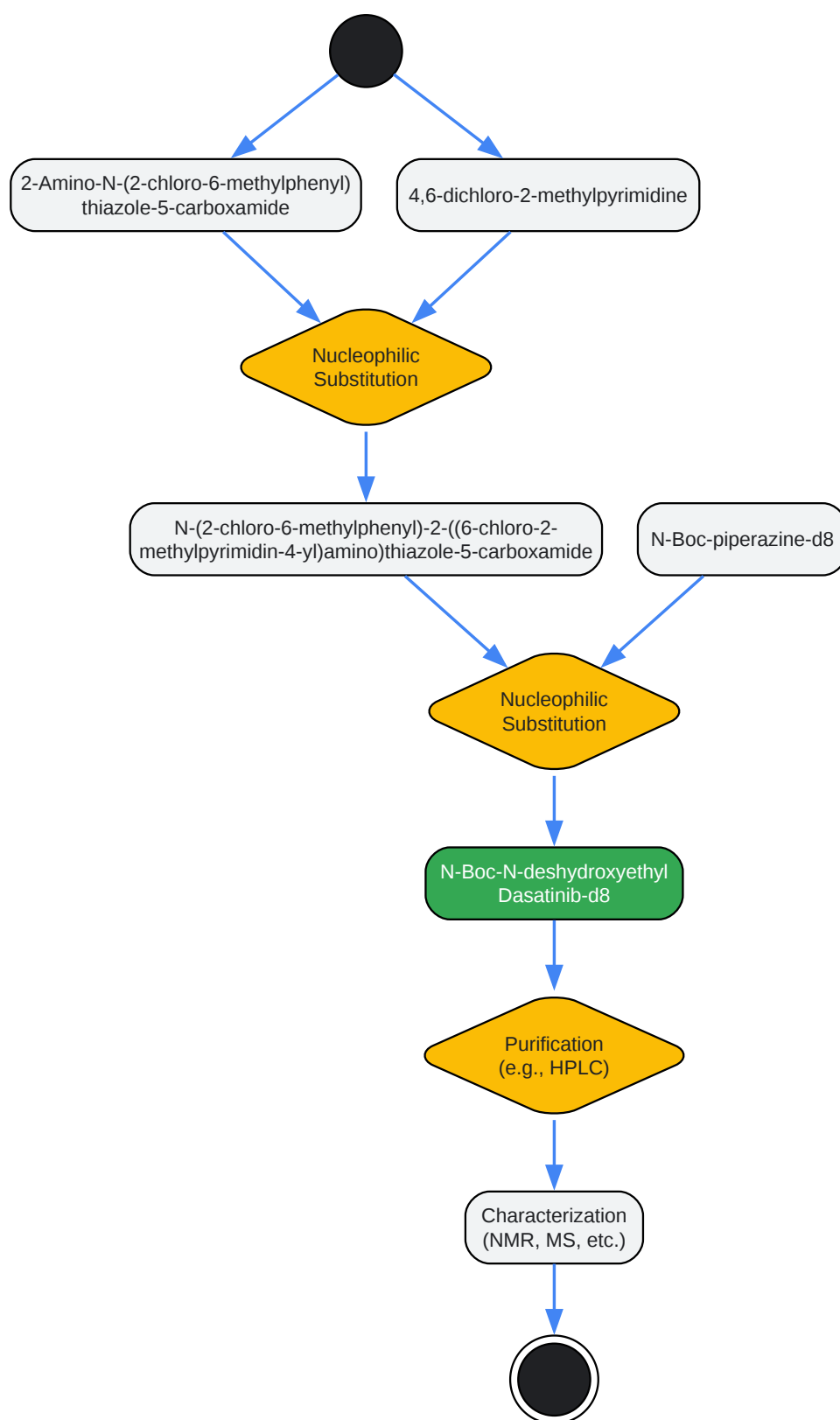


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Dasatinib's primary signaling inhibition pathways.

## Proposed Synthesis

A plausible synthetic route for **N-Boc-N-deshydroxyethyl Dasatinib-d8** involves the coupling of a deuterated piperazine derivative with a key Dasatinib intermediate. The following workflow outlines a potential synthetic pathway.



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Proposed synthetic workflow for the target compound.

## Experimental Protocols

### General Handling and Storage

- Storage: Store at 2-8°C in a tightly sealed container, protected from light and moisture.
- Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

### Preparation of Stock and Working Solutions

- Stock Solution (1 mg/mL):
  - Accurately weigh approximately 1 mg of **N-Boc-N-deshydroxyethyl Dasatinib-d8**.
  - Dissolve in 1 mL of methanol or DMSO to obtain a 1 mg/mL stock solution.
  - Vortex for 30 seconds to ensure complete dissolution.
  - Store the stock solution at -20°C.
- Working Solutions:
  - Prepare working solutions by serially diluting the stock solution with methanol or an appropriate solvent to the desired concentrations for use as an internal standard in calibration curves and quality control samples.

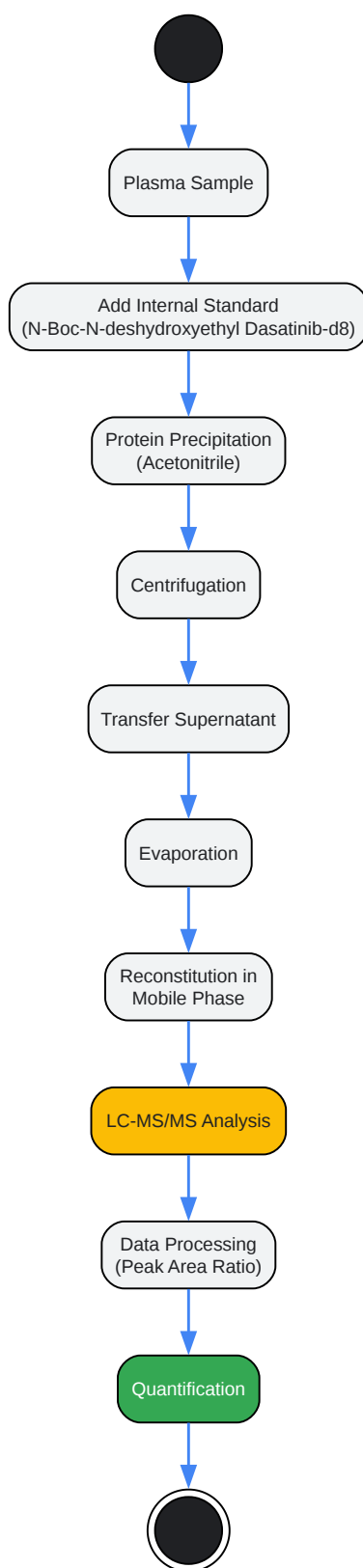
### Bioanalytical Method for Quantification of N-deshydroxyethyl Dasatinib in Plasma (LC-MS/MS)

This protocol describes a general procedure for the quantification of N-deshydroxyethyl Dasatinib in a biological matrix using **N-Boc-N-deshydroxyethyl Dasatinib-d8** as an internal standard. The Boc group would be cleaved in situ if the target analyte is the de-protected metabolite.

- Sample Preparation (Protein Precipitation):
  - Thaw plasma samples and vortex to ensure homogeneity.

- To 100  $\mu$ L of plasma in a microcentrifuge tube, add 10  $\mu$ L of the internal standard working solution.
- Add 300  $\mu$ L of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase.
- LC-MS/MS Conditions (Illustrative):
  - LC System: Agilent 1260 HPLC or equivalent.[8]
  - Column: C18 column (e.g., 150 mm x 4.6 mm, 3  $\mu$ m).[8]
  - Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
  - Flow Rate: 0.5 mL/min.
  - Injection Volume: 10  $\mu$ L.
  - MS System: Triple quadrupole mass spectrometer.
  - Ionization Mode: Electrospray Ionization (ESI), Positive.
  - MRM Transitions (Hypothetical):
    - N-deshydroxyethyl Dasatinib: Q1/Q3 (e.g., m/z 444.1 -> 343.1)
    - N-deshydroxyethyl Dasatinib-d8: Q1/Q3 (e.g., m/z 452.2 -> 351.2)
- Data Analysis:

- Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
- Generate a calibration curve by plotting the peak area ratios against the concentration of the calibration standards.
- Determine the concentration of the analyte in the unknown samples from the calibration curve.



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Bioanalytical workflow for sample quantification.



## Conclusion

**N-Boc-N-deshydroxyethyl Dasatinib-d8** is a crucial tool for the accurate quantification of the N-deshydroxyethyl Dasatinib metabolite in pharmacokinetic and other drug development studies. Its use as an internal standard in LC-MS/MS assays ensures reliable and reproducible data, which is essential for regulatory submissions and advancing our understanding of Dasatinib's metabolism and disposition. This guide provides a foundational understanding of this compound and its application, serving as a valuable resource for researchers in the pharmaceutical sciences.

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## References

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